

Physical and chemical characteristics of (2-Methyl-1,3-oxazol-4-yl)methanol

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Compound of Interest

Compound Name: (2-Methyl-1,3-oxazol-4-yl)methanol

Cat. No.: B135095

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An In-depth Technical Guide to (2-Methyl-1,3-oxazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methyl-1,3-oxazol-4-yl)methanol is a heterocyclic organic compound featuring a substituted oxazole ring. The oxazole scaffold is a prominent structural motif in medicinal chemistry, recognized for its presence in numerous biologically active compounds. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of **(2-Methyl-1,3-oxazol-4-yl)methanol**. Due to the limited availability of specific experimental data for this particular compound in publicly accessible literature, this guide also includes generalized experimental protocols and discusses the biological relevance of structurally related oxazole derivatives to provide a predictive context for its potential applications in drug discovery and development.

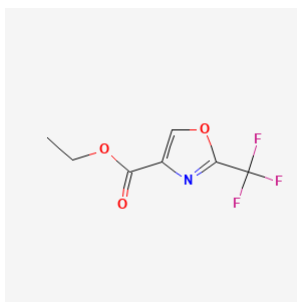
Physicochemical Characteristics

While specific experimental data for properties such as melting point, boiling point, and density are not readily available in the reviewed literature, the fundamental chemical identifiers and some supplier-provided information have been compiled.

Chemical Identity

Identifier	Value
IUPAC Name	(2-Methyl-1,3-oxazol-4-yl)methanol
Synonyms	4-(Hydroxymethyl)-2-methyloxazole, 2-Methyl-4-(hydroxymethyl)oxazole
CAS Number	141567-53-5[1]
Molecular Formula	C ₅ H ₇ NO ₂ [1]
Molecular Weight	113.11 g/mol [1]

Chemical Structure



Physical Properties

A summary of the available and predicted physical properties is presented below. It is important to note that most of these values are not experimentally determined for this specific molecule and should be considered as estimates.

Property	Value	Source
Physical Form	Solid	Supplier Data
Storage Temperature	2-8 °C	Supplier Data
Melting Point	Data not available	-
Boiling Point	Data not available	-
Density	Data not available	-
Solubility	Data not available	-

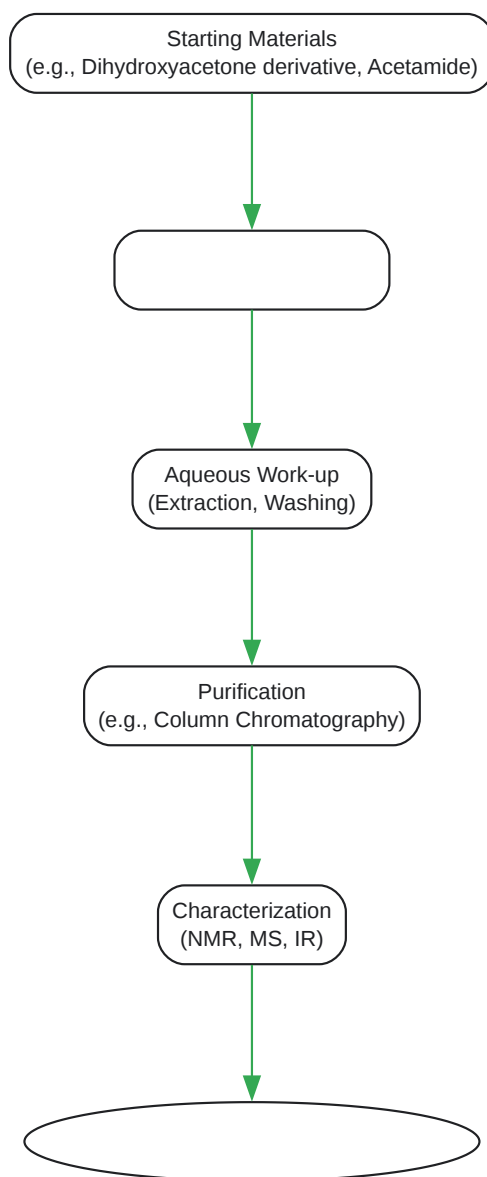
Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **(2-Methyl-1,3-oxazol-4-yl)methanol** are not explicitly published. However, based on established synthetic routes for substituted oxazoles, such as the Van Leusen and Robinson-Gabriel syntheses, a plausible laboratory-scale preparation and subsequent analysis can be outlined.

Synthesis: A Generalized Approach

A potential synthetic route to **(2-Methyl-1,3-oxazol-4-yl)methanol** could involve the reaction of an appropriate starting material that provides the C4-hydroxymethyl-substituted backbone, followed by the formation of the 2-methyl-oxazole ring. One such generalized approach is the reaction of an α -hydroxy ketone derivative with an amide.

Workflow for a Generalized Oxazole Synthesis



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Caption: Generalized workflow for the synthesis and characterization of an oxazole derivative.

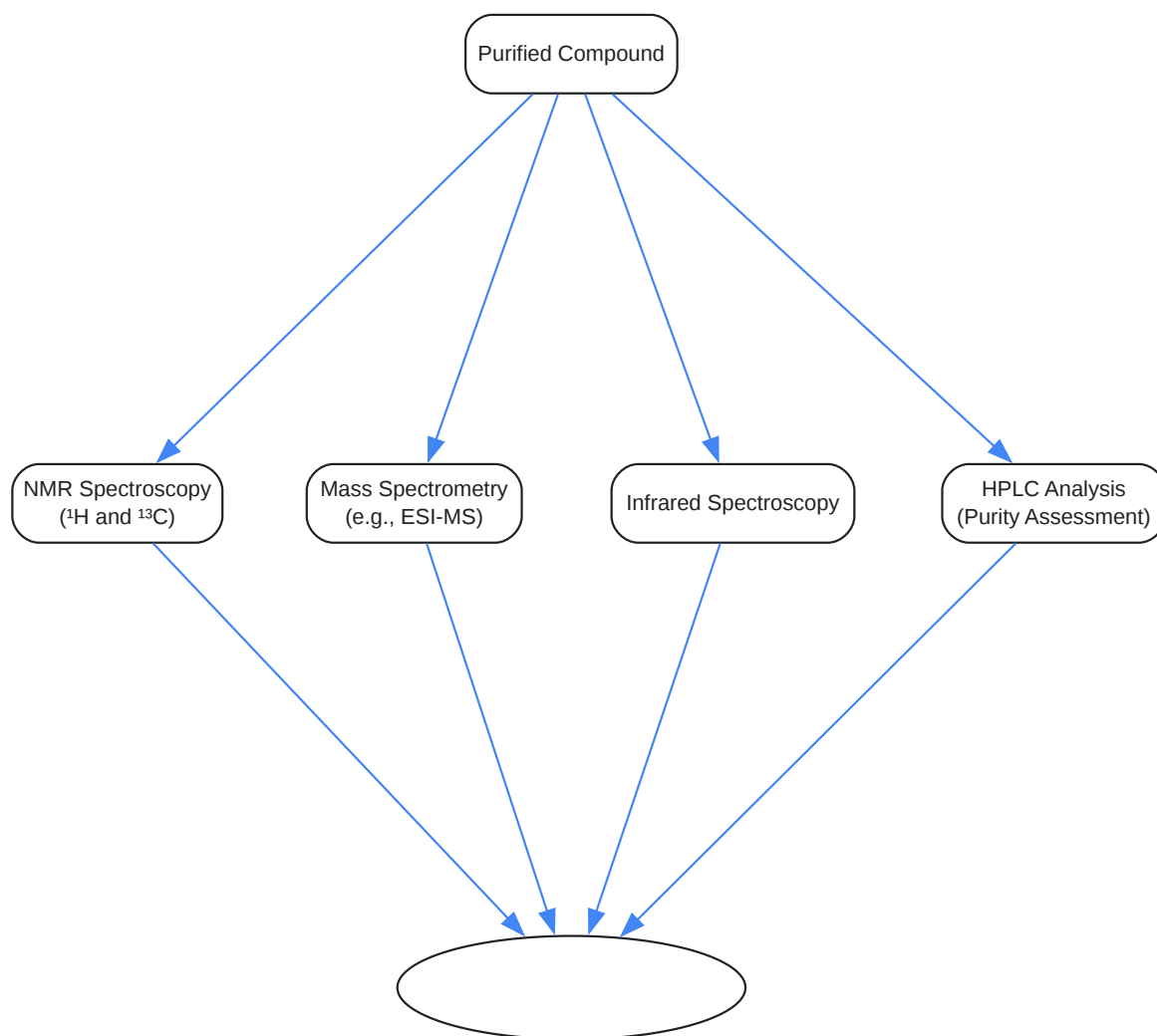
Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, the starting materials (e.g., a suitable protected dihydroxyacetone derivative and acetamide) are dissolved in an appropriate high-boiling solvent (e.g., toluene or xylene).
- **Cyclization:** A dehydrating agent or catalyst (e.g., phosphorus pentoxide or a strong acid) is added to the mixture. The reaction is then heated to reflux for several hours, with the progress monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature and quenched by the careful addition of a basic aqueous solution (e.g., saturated sodium bicarbonate). The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- **Purification:** The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
- **Deprotection (if necessary):** If a protecting group was used for the hydroxyl function, a final deprotection step would be required.

Analytical Characterization

The identity and purity of the synthesized **(2-Methyl-1,3-oxazol-4-yl)methanol** would be confirmed using standard analytical techniques.

Workflow for Analytical Characterization



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Caption: Standard workflow for the analytical characterization of a synthesized compound.

Methodologies:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the proton on the oxazole ring.
 - ^{13}C NMR: The carbon NMR spectrum would confirm the presence of the five distinct carbon atoms in the molecule.
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to determine the molecular weight of the compound, confirming the molecular formula $\text{C}_5\text{H}_7\text{NO}_2$.
- Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches, C=N and C=C stretches of the oxazole ring, and C-O stretches.
- High-Performance Liquid Chromatography (HPLC): The purity of the final compound would be assessed by reverse-phase HPLC, ideally showing a single major peak.

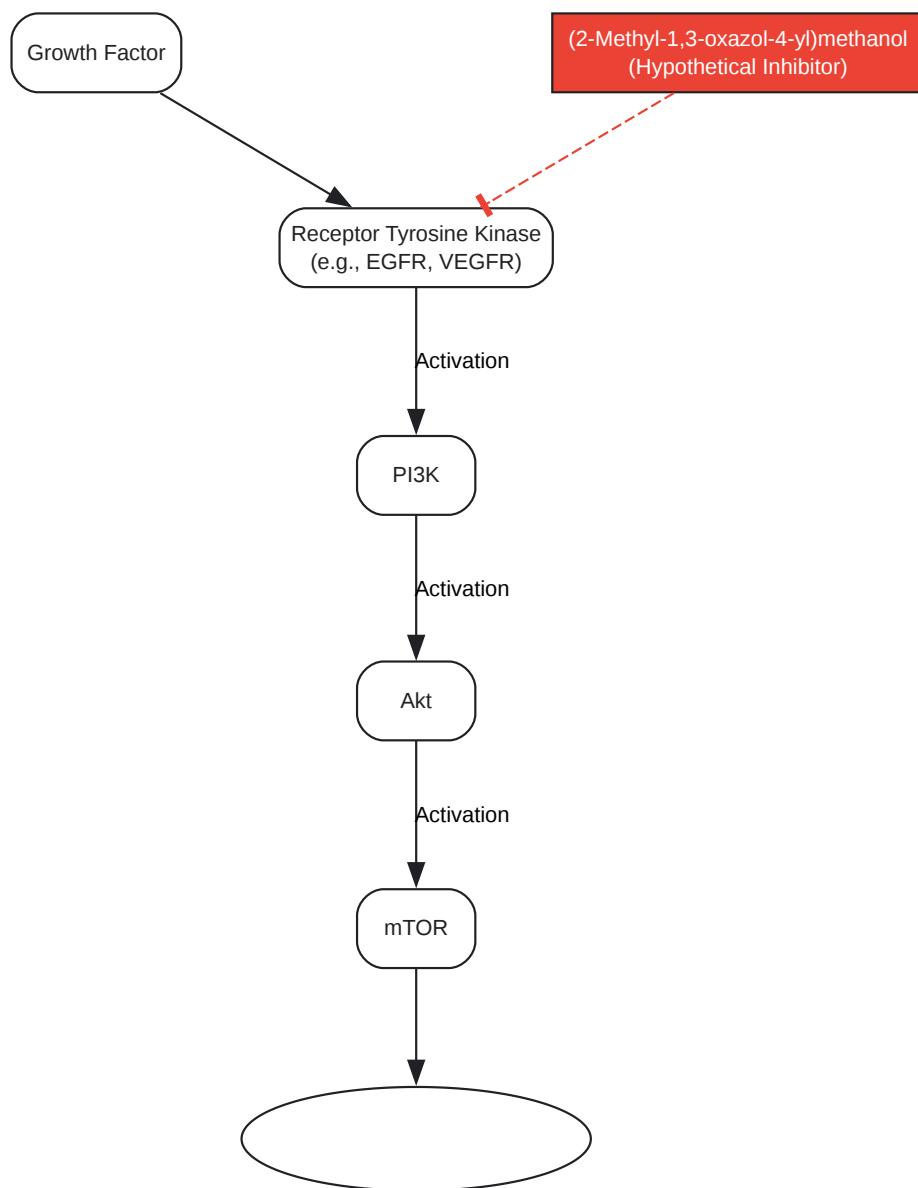
Biological and Pharmacological Context

There is no specific biological or pharmacological data available for **(2-Methyl-1,3-oxazol-4-yl)methanol** in the public domain. However, the oxazole core is a well-established pharmacophore found in a variety of therapeutic agents. Derivatives of oxazole have been reported to exhibit a wide range of biological activities, including but not limited to:

- Anticancer Activity: Some oxazole-containing compounds have been investigated as inhibitors of various protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.
- Anti-inflammatory Effects: Certain oxazole derivatives have shown potential as anti-inflammatory agents.
- Antimicrobial Properties: The oxazole ring is present in some compounds with antibacterial and antifungal activities.

Given the prevalence of oxazole-based compounds as kinase inhibitors, a hypothetical signaling pathway that could be a target for investigation is presented below.

Hypothetical Target: A Generic Kinase Signaling Pathway



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Caption: A simplified diagram of a receptor tyrosine kinase pathway, a potential target for oxazole-based inhibitors.

It is crucial to emphasize that the biological activity and potential targets of **(2-Methyl-1,3-oxazol-4-yl)methanol** are purely speculative at this stage and would require extensive experimental validation.

Conclusion

(2-Methyl-1,3-oxazol-4-yl)methanol is a chemical entity with a well-defined structure. While specific, experimentally determined physicochemical and biological data are currently lacking in the public domain, its structural features suggest it could be a valuable building block in the synthesis of more complex molecules for drug discovery. The generalized protocols and contextual information provided in this guide are intended to serve as a foundation for researchers interested in the synthesis, characterization, and potential biological evaluation of this and related oxazole derivatives. Further experimental investigation is necessary to fully elucidate the properties and potential applications of this compound.

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References

- 1. calpaclab.com [calpaclab.com]
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